molecular formula C28H33ClO17 B12760020 Petunidin 3,5-diglucoside CAS No. 25846-73-5

Petunidin 3,5-diglucoside

Cat. No.: B12760020
CAS No.: 25846-73-5
M. Wt: 677.0 g/mol
InChI Key: YRSDVHGZBOKELJ-DHXGRXBNSA-N
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Description

Petunidin 3,5-diglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and flowers. It is found in various berries, such as chokeberries, Saskatoon berries, and grapes, as well as in the petals of many flowers . Anthocyanins, including this compound, are known for their antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Petunidin 3,5-diglucoside can be synthesized through the biosynthesis of anthocyanins in plants. This involves the enzymatic conversion of flavonoid precursors into anthocyanins. The process includes several steps, such as hydroxylation, glycosylation, and methylation, catalyzed by specific enzymes like flavonoid 3’,5’-hydroxylase and anthocyanin synthase .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as berries and flowers. The extraction process typically includes steps like solvent extraction, purification using chromatographic techniques, and concentration . Advanced methods like ultra- and nanofiltration have also been employed to concentrate anthocyanins from plant extracts .

Chemical Reactions Analysis

Types of Reactions

Petunidin 3,5-diglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced anthocyanins .

Scientific Research Applications

Petunidin 3,5-diglucoside has a wide range of scientific research applications:

Mechanism of Action

Petunidin 3,5-diglucoside exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, its anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation .

Properties

CAS No.

25846-73-5

Molecular Formula

C28H33ClO17

Molecular Weight

677.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C28H32O17.ClH/c1-40-15-3-9(2-12(32)19(15)33)26-16(43-28-25(39)23(37)21(35)18(8-30)45-28)6-11-13(41-26)4-10(31)5-14(11)42-27-24(38)22(36)20(34)17(7-29)44-27;/h2-6,17-18,20-25,27-30,34-39H,7-8H2,1H3,(H2-,31,32,33);1H/t17-,18-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1

InChI Key

YRSDVHGZBOKELJ-DHXGRXBNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]

Origin of Product

United States

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